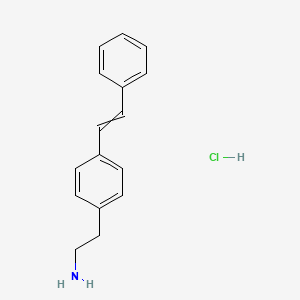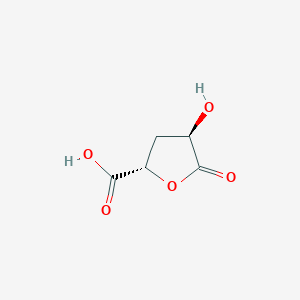
1-Bromononane-9,9,9-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromononane-9,9,9-d3 is a deuterated derivative of 1-Bromononane, where three hydrogen atoms at the terminal carbon are replaced by deuterium atoms. This compound is often used in research involving isotopic labeling, which helps in tracing chemical pathways and studying reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromononane-9,9,9-d3 can be synthesized through the bromination of nonane-9,9,9-d3. The process typically involves the following steps:
Preparation of Nonane-9,9,9-d3: This can be achieved by the reduction of nonanoic acid-9,9,9-d3 using a deuterium source.
Bromination: The nonane-9,9,9-d3 is then subjected to bromination using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Nonane-9,9,9-d3: Using large-scale reduction methods.
Controlled Bromination: Ensuring high purity and yield through optimized reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromononane-9,9,9-d3 primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution (SN2): Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination (E2): Strong bases such as potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) are used.
Major Products
Substitution Reactions: Depending on the nucleophile, products can include nonane-9,9,9-d3 derivatives such as nonane-9,9,9-d3-ol, nonane-9,9,9-d3-nitrile, and nonane-9,9,9-d3-amine.
Elimination Reactions: The major product is typically 1-nonene-9,9,9-d3.
Wissenschaftliche Forschungsanwendungen
1-Bromononane-9,9,9-d3 is used extensively in scientific research due to its isotopic labeling. Applications include:
Chemistry: Studying reaction mechanisms and pathways through isotopic tracing.
Biology: Investigating metabolic pathways and enzyme mechanisms.
Medicine: Developing deuterated drugs with improved pharmacokinetic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromononane-9,9,9-d3 involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various chemical transformations. The deuterium atoms provide stability and enable detailed mechanistic studies through isotopic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromononane: The non-deuterated version of 1-Bromononane-9,9,9-d3.
1-Bromooctane: A shorter chain analog.
1-Bromodecane: A longer chain analog.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. This isotopic substitution can significantly alter the compound’s physical and chemical properties, providing insights into reaction mechanisms and pathways that are not possible with non-deuterated analogs.
Eigenschaften
IUPAC Name |
1-bromo-1,1,2-trideuteriononane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i8D,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMUQTNXKPEMLM-VWQYXNFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B1142493.png)





